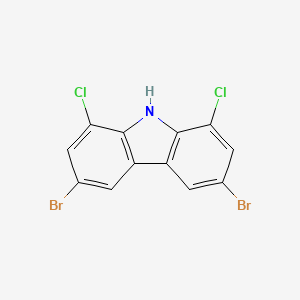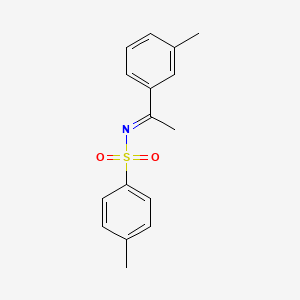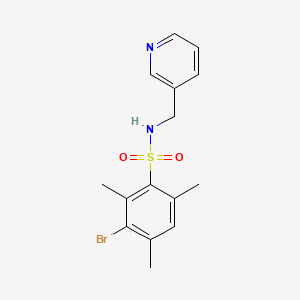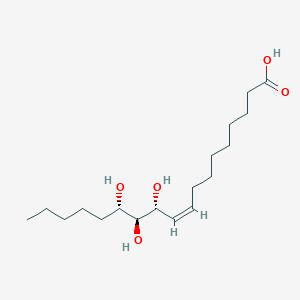![molecular formula C17H19NO3S B15282491 N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15282491.png)
N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide is a complex organic compound characterized by its unique structure, which includes methoxy groups, a sulfanyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]benzaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Corresponding amine
Substitution: Alkylated derivatives
Applications De Recherche Scientifique
N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and sulfanyl groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4,5-dimethoxy-2-nitrobenzyl)acetamide
- 2,5-Dimethoxy-4-methylamphetamine
Uniqueness
N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide stands out due to its unique combination of methoxy and sulfanyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H19NO3S |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
N-[2,5-dimethoxy-4-(4-methylphenyl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C17H19NO3S/c1-11-5-7-13(8-6-11)22-17-10-15(20-3)14(18-12(2)19)9-16(17)21-4/h5-10H,1-4H3,(H,18,19) |
Clé InChI |
JHPYKNNEKVIJMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)NC(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B15282411.png)


![(3S,4R)-4-[ethyl(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B15282430.png)
![6-(3,5-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282434.png)


![N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282450.png)
![3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide](/img/structure/B15282460.png)



![2-{[(4-Ethoxy-3-isopropylphenyl)sulfonyl]amino}benzamide](/img/structure/B15282484.png)
